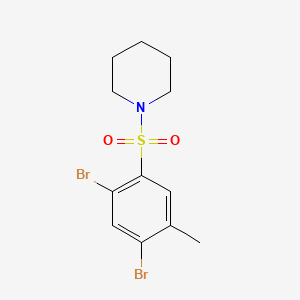
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is a complex polymer that belongs to the family of acrylate polymers. These polymers are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . This particular polymer is synthesized from monomers that contain vinyl groups, which are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] typically involves free radical polymerization. This process is initiated by compounds such as benzoyl peroxide at elevated temperatures (around 70°C) . The polymerization occurs in solvents like dimethylformamide, which helps in controlling the reaction conditions and the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this polymer involves large-scale free radical polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The reaction is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the vinyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The polymer can also undergo substitution reactions, particularly at the vinyl groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The vinyl groups in the polymer can undergo polymerization, leading to the formation of long polymer chains with high molecular weight . These chains can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, providing the polymer with its unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylic acid: Another acrylate polymer with similar properties but different applications.
Polymethyl methacrylate: Known for its transparency and used in applications like optical lenses and displays.
Polyvinyl acetate: Used in adhesives and coatings, but lacks the flexibility and toughness of 2-Propenoic acid polymer.
Uniqueness
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is unique due to its combination of flexibility, toughness, and biocompatibility. These properties make it suitable for a wide range of applications, from medical devices to industrial coatings .
Eigenschaften
CAS-Nummer |
185434-83-7 |
|---|---|
Molekularformel |
C5H4F2N2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









